molecular formula C10H8ClNO2 B13914876 Methyl 3-chloroindolizine-7-carboxylate

Methyl 3-chloroindolizine-7-carboxylate

Cat. No.: B13914876
M. Wt: 209.63 g/mol
InChI Key: DFVGWITYJURZAI-UHFFFAOYSA-N
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Description

Methyl 3-chloroindolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 3-position and a carboxylate group at the 7-position makes this compound particularly interesting for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloroindolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, such as activated alkenes or alkynes . This reaction can be catalyzed by transition metals and often requires specific conditions, such as elevated temperatures and the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloroindolizine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can produce a variety of substituted indolizines with different functional groups.

Mechanism of Action

The mechanism of action of methyl 3-chloroindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in critical cellular processes . For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth.

Comparison with Similar Compounds

    Indole-3-carboxylate: Similar in structure but lacks the chlorine atom at the 3-position.

    Methyl indole-7-carboxylate: Similar in structure but lacks the chlorine atom at the 3-position.

    3-Chloroindole: Lacks the carboxylate group at the 7-position.

Uniqueness: Methyl 3-chloroindolizine-7-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 3-chloroindolizine-7-carboxylate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-5-12-8(6-7)2-3-9(12)11/h2-6H,1H3

InChI Key

DFVGWITYJURZAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=C(N2C=C1)Cl

Origin of Product

United States

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